molecular formula C9H9NO B031666 3,4-Dihydro-2(1H)-quinolinone CAS No. 553-03-7

3,4-Dihydro-2(1H)-quinolinone

Cat. No.: B031666
CAS No.: 553-03-7
M. Wt: 147.17 g/mol
InChI Key: TZOYXRMEFDYWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-quinolinone, specifically 3,4-dihydro-2(1H)-quinolinone, is a nitrogen-containing heterocyclic compound. This compound is notable for its presence in various bioactive molecules and its significant role in medicinal chemistry. It is a versatile scaffold in drug design due to its ability to interact with multiple biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-quinolinone can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of dihydro-quinolinone often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems are common practices to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group and aromatic ring undergo selective oxidation:

  • Hydroxyl group oxidation : Treatment with KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, yielding quinone derivatives.
  • Ring oxidation : Electrosynthesis at -0.8 V (vs SCE) produces 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones (IC₅₀ values <1 μM in some cases) .

Reduction Reactions

Controlled reductions modify the lactam and aromatic systems:

Reducing AgentProductYield (%)ConditionsSource
SmI₂/Et₃N/H₂O1,2,3,4-Tetrahydroquinoline82–90RT, 2h
NaBH₄Dihydroquinoline derivatives60–75Ethanol, reflux
H₂/Pd-CFully saturated derivatives85–9250 psi H₂, 25°C

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with high regioselectivity:

  • Alkylation :
    • Reaction with α,ω-dibromoalkanes (e.g., 1,6-dibromohexane) in DMF yields 7-((6-bromohexyl)oxy)-3,4-dihydroquinolin-2(1H)-one (89% yield) .
    • NaH-mediated alkylation with iodomethylpiperidine produces 1-(piperidin-3-ylmethyl)-3,4-dihydroquinolin-2-one (37% yield) .
  • Acylation :
    • Treatment with acyl chlorides (e.g., acetyl chloride) forms 7-acetoxy derivatives (72–85% yield) .

Cyclization and Ring Expansion

Palladium-catalyzed reactions enable complex transformations:

  • Cyclopropane ring expansion :
    • N-(1′-Alkoxy)cyclopropyl-2-haloanilines react with PdCl₂ (3–5 kg pressure, 110°C) to form 6-hydroxy derivatives (87% yield) .
    • Mechanism involves palladium coordination → cyclopropane ring opening → intramolecular cyclization .
  • Microwave-assisted synthesis :
    • Three-component reactions of aromatic aldehydes, amines, and Meldrum’s acid yield 3,4-dihydroquinolin-2-ones (83–92% yield in 15 min at 100°C) .

Ring Contraction and Rearrangement

Electrochemical methods drive structural changes:

  • Halothane-mediated ring contraction :
    • Cathodic reduction at -1.2 V followed by NaOH treatment converts 3-chloro derivatives to 3-hydroxy-1,3-dihydroindol-2-ones (t₁/₂ = 4–6h) .

Functional Group Interconversion

Reaction TypeReagentsProductApplication
ChlorinationSOCl₂3-Chloro derivativesAntidepressant synthesis
SulfonationClSO₃HSulfonated analogsMAO-B inhibitors (IC₅₀ = 2.9 nM)
Dithiocarbamate formationCS₂, secondary aminesHybrid inhibitors (IC₅₀ = 0.28 μM for AChE)

Industrial-Scale Reactions

  • Continuous flow synthesis : Optimized conditions (residence time <5 min, 150°C) achieve >95% conversion with 99.8% purity .
  • Catalyst recycling : PdCl₂ catalysts reused ≥10 cycles without activity loss in cyclization reactions .

Mechanistic Insights

  • Electrochemical pathways : Reduction potentials correlate with product distribution (R² = 0.94) .
  • Steric effects : Bulky substituents at C-3 decrease substitution rates by 40–60% compared to C-4 analogs .

This reactivity profile establishes this compound as a versatile scaffold for drug discovery and material science. Recent advances in microwave and electrochemical methods have significantly expanded its synthetic utility.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Pharmacological Properties

The 3,4-dihydro-2(1H)-quinolinone moiety is integral to various pharmacologically active compounds. Notable FDA-approved drugs containing this scaffold include:

  • Cilostazol : Used for the treatment of intermittent claudication.
  • Carteolol : A non-selective beta-blocker.
  • Aripiprazole : An atypical antipsychotic.

These compounds exhibit a range of biological activities such as phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors . The structural versatility of this compound makes it a valuable target for drug design.

1.2 Antibacterial Applications

This compound has been utilized to develop bicyclic peptide deformylase inhibitors that show antibacterial effects. These inhibitors target bacterial deformylase enzymes, which are crucial for protein synthesis in bacteria, making them promising candidates for new antibiotics .

Natural Product Synthesis

2.1 Plant Sources

Research has identified the occurrence of 3,4-dihydro-2(1H)-quinolinones in various plant species. These natural compounds have shown potential as lead compounds for drug discovery due to their bioactive properties. The study of these alkaloids emphasizes their significance in the development of novel therapeutic agents .

Biotechnology Applications

3.1 Microbial Culture Supplement

In microbiological research, this compound serves as a medium supplement for the culture of Pseudomonas ayucida. This application is particularly relevant in enrichment culture experiments aimed at isolating specific microbial strains with desirable metabolic capabilities .

Case Studies and Research Findings

4.1 Novel Derivatives and Inhibitory Activities

Recent studies have synthesized novel quinoline-sulfonamide derivatives from this compound that exhibit significant cytotoxic activities against tumor cell lines. For instance, compound D13 demonstrated an IC50 value of 1.34 μM against HeLa cells and showed strong inhibitory effects on tubulin polymerization . This indicates the potential of these derivatives in cancer therapy.

4.2 Synthetic Pathways

The synthesis of 3,4-dihydro-2(1H)-quinolinones has been achieved through various methods, including palladium-catalyzed cyclopropane ring expansion and rearrangement reactions involving β-lactam intermediates . These synthetic routes facilitate the generation of diverse derivatives for further biological evaluation.

Summary Table of Applications

Application AreaDescriptionKey Compounds/Examples
Medicinal ChemistryActive moiety in FDA-approved drugs with diverse pharmacological actionsCilostazol, Carteolol, Aripiprazole
Antibacterial DevelopmentBicyclic peptide deformylase inhibitors targeting bacterial protein synthesisVarious inhibitors
Natural Product SynthesisFound in plants; potential lead compounds for drug discoveryPlant-sourced alkaloids
Microbial CultureSupplement in Pseudomonas ayucida cultures for isolation and metabolic studiesEnrichment culture medium
Cancer TherapeuticsNovel derivatives with cytotoxic activity against tumor cell linesD13 (IC50: 1.34 μM)

Mechanism of Action

The mechanism of action of dihydro-quinolinone involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as phosphodiesterases and interact with receptors like serotonin and dopamine receptors. These interactions are crucial for its pharmacological effects, including its potential use as an antipsychotic and antidepressant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-quinolinone is unique due to its versatile pharmacological actions and its ability to serve as a scaffold for a wide range of bioactive compounds. Its structural flexibility allows for the design of molecules with diverse biological activities, making it a valuable compound in drug discovery and development .

Biological Activity

3,4-Dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring system with a carbonyl group at the second position. The synthesis of this compound can be achieved through various methods, including:

  • Microwave-assisted synthesis : A sequential three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum's acid in ethanol under microwave irradiation has shown high yields (up to 87%) for synthesizing derivatives of this compound .
  • Conventional methods : Traditional methods include electrophilic aromatic substitution reactions and other organic transformations that yield various derivatives with potential biological activity .

Table 1: Synthesis Methods and Yields

Synthesis MethodConditionsYield (%)
Microwave-assisted reactionEthanol, 100°C87
Electrophilic substitutionVarious solventsVaries

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant neuroprotective effects. For instance, compounds designed as dual-target inhibitors for cholinesterase (ChE) and monoamine oxidase (MAO) show promise in treating Alzheimer's disease. One notable derivative (compound 3e) demonstrated potent inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.34 µM for human AChE .

Antidepressant Properties

The compound also shows potential antidepressant activity through the inhibition of MAO enzymes. A study indicated that certain derivatives could effectively inhibit MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases .

Anti-inflammatory Activity

In addition to neuroprotective effects, some studies have reported anti-inflammatory properties associated with this compound derivatives. These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Table 2: Biological Activities of Selected Derivatives

CompoundTargetIC50 (µM)Activity Type
Compound 3eAChE0.28Neuroprotective
Compound 3eMAO-A0.91Neuroprotective
Compound XMAO-B2.81Antidepressant
Compound YInflammatory markersN/AAnti-inflammatory

Case Study: Alzheimer’s Disease Treatment

A notable case study involved the design and synthesis of hybrid compounds that fused the pharmacophoric features of this compound with dithiocarbamate moieties. These compounds exhibited significant inhibitory activity against both AChE and MAOs, demonstrating their potential as multi-targeted agents for Alzheimer's disease treatment .

Case Study: Drug Discovery Efforts

In a broader context of drug discovery, the inclusion of the this compound scaffold has been linked to various successful drug candidates aimed at treating cardiovascular diseases and psychiatric disorders. The structural versatility allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,4-dihydro-2(1H)-quinolinone derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives can be achieved via multiple pathways:

  • Palladium-catalyzed cyclopropane ring expansion : N-(1'-Alkoxy)cyclopropyl-2-haloanilines are transformed into quinolinones using Pd catalysts. This method tolerates functional groups like esters, nitriles, and ketones, making it versatile for structural diversification .
  • Microwave-assisted one-pot synthesis : A three-component reaction of aromatic aldehydes, amines, and Meldrum's acid under microwave irradiation in ethanol yields derivatives with high efficiency (e.g., 85–92% yields) .
  • Solid-phase β-lactam rearrangement : β-Lactam intermediates are rearranged on solid-phase supports, enabling rapid library generation for drug discovery .

Q. How is this compound used in microbial culture studies?

  • Methodological Answer : The compound acts as a nitrogen source in enrichment cultures of Pseudomonas ayucida IGTN9m, facilitating selective nitrogen removal from quinoline and petroleum hydrocarbons. This application leverages its biodegradability and compatibility with microbial metabolism, providing insights into bioremediation strategies .

Q. What are the basic biological activities associated with the this compound scaffold?

  • Methodological Answer : The core structure exhibits diverse biological properties:

  • Antimicrobial/Anticancer : Derivatives like 6-bromo-substituted quinolinones have been tested for tubulin polymerization inhibition, showing potential as anticancer agents .
  • Neuroprotective effects : Simple derivatives demonstrate MAO-B inhibition (IC₅₀ values as low as 0.0029 μM), relevant for neurodegenerative disease research .

Advanced Research Questions

Q. How can this compound derivatives be optimized as multi-target ligands for Alzheimer’s disease (AD)?

  • Methodological Answer : Hybrid compounds combining the quinolinone core with dithiocarbamate moieties have been designed to target both acetylcholinesterase (AChE) and monoamine oxidases (MAOs):

  • Dual-site AChE inhibition : The quinolinone core binds the peripheral anionic site (PAS) via π-π stacking (Tyr286) and hydrogen bonds (Ser293), while the dithiocarbamate interacts with the catalytic anionic site (CAS) (e.g., Gly121) .
  • MAO-B selectivity : Substituents like alkylamine chains enhance MAO-B inhibition over MAO-A. SAR studies recommend a 3-carbon linker for balanced AChE/MAO-B activity .
  • BBB permeability : LogP values (2.5–3.5) and polar surface area (<90 Ų) are optimized for blood-brain barrier penetration .

Q. What in silico strategies improve the selectivity of quinolinone-based MAO-B inhibitors?

  • Methodological Answer : Pharmacophore modeling identifies critical features:

  • Hydrogen bond acceptors : The quinolinone carbonyl and linker oxygen atoms align with MAO-B’s flavin adenine dinucleotide (FAD) binding site .
  • Hydrophobic/aromatic interactions : Substituents like iodophenyl groups enhance selectivity by occupying MAO-B’s hydrophobic cleft (validated via molecular docking) .
  • Machine learning : QSAR models prioritize substituents with electron-withdrawing groups (e.g., Br, Cl) to improve potency and selectivity .

Q. How do 3,4-dihydro-2(1H)-quinolinones act as sigma-1 receptor (σ1R) agonists with antidepressant effects?

  • Methodological Answer : Key derivatives (e.g., 1-[3-(4-(3-chlorophenyl)piperazinyl)propyl]-5-methoxyquinolinone) exhibit σ1R agonism via:

  • Binding affinity : IC₅₀ values of 10–100 nM in [³H]DTG displacement assays .
  • Behavioral assays : Single-dose administration reduces immobility time in forced-swimming tests (30 mg/kg, p.o.), comparable to imipramine after repeated dosing .
  • Antagonist studies : Pre-treatment with σ1R antagonists (e.g., BMY14802) blocks antidepressant effects, confirming receptor-mediated action .

Q. What strategies resolve contradictions in reported tubulin inhibition data for brominated quinolinones?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5–5 μM) arise from:

  • Assay conditions : Fluorescence-based tubulin polymerization assays using >99% pure tubulin reduce false positives from contaminants .
  • Substituent positioning : 6-Bromo derivatives show stronger inhibition than 7-substituted analogs due to enhanced hydrophobic interactions with β-tubulin’s colchicine site .
  • Cellular context : Differences in cell line permeability (e.g., HeLa vs. MCF-7) affect observed potency .

Q. Methodological Tables

Table 1. Key Synthetic Routes for 3,4-Dihydro-2(1H)-quinolinones

MethodStarting MaterialsConditionsYield (%)Reference
Pd-catalyzed expansionN-(1'-Alkoxy)cyclopropyl-2-haloanilinesPd(OAc)₂, PPh₃, K₂CO₃, DMF70–85
Microwave-assistedAromatic aldehydes, amines, Meldrum’s acidEtOH, 100°C, 20 min85–92
Solid-phase β-lactamβ-Lactam intermediatesResin-bound, TFA cleavage60–75

Table 2. Biological Activities of Select Derivatives

DerivativeTargetIC₅₀/EC₅₀Key Interaction MechanismReference
Compound 3e (hybrid)AChE/MAO-B0.12 μM (AChE)Dual-site binding (PAS/CAS)
6-Bromo-quinolinoneTubulin0.5 μMColchicine site inhibition
34b (σ1R agonist)σ1 Receptor10 nM[³H]DTG displacement

Properties

IUPAC Name

3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOYXRMEFDYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203816
Record name Hydrocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

553-03-7
Record name Hydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbostyril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1-{1-[4-(3-aminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril (1.4 g), benzaldehyde (0.42 ml) and methanol (15 ml) is stirred at room temperature for 3 hours and cooled with ice. Thereto is added sodium boron hydride (0.21 g) and the mixture is stirred under ice cooling for 2 hours and then allowed to stand at room temperature overnight. The solvent is distilled off and water is added to the resulting residue and the mixture is extracted with ethyl acetate. The extract is washed successively with saturated sodium hydrogen carbonate, water and saline solution, dried with sodium sulfate and then the solvent is distilled off. The resulting residue is purified by silica gel column chromatography (solvent: methanol:dichloromethane=1:100) to give 1-{1-[4-benzylaminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril (1.02 g).
Name
1-{1-[4-(3-aminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 46.8 g (1.2 moles) of sodamide. 400 cc of toluene containing 0.5 cc of oleic acid and 129.2 g (1.0 mole) of quinoline was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. Cooling water was turned on the reflux condenser. The autoclave was heated with stirring for 2 hours within a range of 138°-148° C. No hydrogen evolution was observed. The autoclave was cooled and vented to atmospheric pressure. The reaction mixture was carefully hydrolyzed (external cooling) with 150 cc of water. The maximum temperature was 30° C. The hydrolyzed mixture contained organic crystalline material. In order to dissolve the crystals, 200 cc of 4-picoline was added and the mixture thoroughly stirred. The aqueous phase was allowed to settle and was removed. The organic phase was placed under vacuum at 40° C. to remove most of the residual ammonia. It was then treated with dry ice and filtered to remove carbonates. The filtrate was topped to a liquid temperature of 110° C. at 50 mm Hg. To the residue was added about 2 parts of toluene and the solution was allowed to crystallize. The mixture was filtered to give 57.4 g of 2-amino-3,4-dihydroquinoline, m.p. of 134.9°-136.3° C. The dihydroquinoline was hydrolyzed in boiling water to give 3,4-dihydrocarbostyril m.p. 165.7°-167.1° C. It is reported in Tetsuji et al., J. Heterocycle Chem., 2, 330 (1965) that the Chichibabin amination of quinoline in toluene at atmospheric pressure gave only 2-aminoquinoline. Derivatives of 3,4-dihydrocarbostryril have anti-inflammatory and blood platelet coagulation activities as claimed by Nakagawa et al., Japan. Kokai 77 73,866.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 25 g of o-nitrocinnamic acid in 250 ml of ethanol was shaken with 2.5 g of 10% palladium on carbon under hydrogen at a pressure of 3 atmospheres. When the theoretical amount of hydrogen had been absorbed the catalyst was filtered off, washed with hot ethanol and the filtrate evaporated under reduced pressure to give 3,4-dihydrocarbosytril, m.p. 168°-169° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

3 Grams of 6-carboxy-3,4-dihydrocarbostyril and 3.5 g of 4-methylamino-1-benzylpiperidine were dispersed in 40 ml of dimethylformamide, to this dispersion was added dropwise, under ice-cooled condition, 2.61 ml of diethyl cyanophosphate and 2.39 ml of triethylamine in 10 ml of dimethylformamide solution. The reaction mixture was stirred under ice-cooled condition for 1 hour, further stirred at room temperature for 2 hours, then the reaction mixture was poured into ice-water. Said mixture was extracted with chloroform, then extract was dried with anhydrous sodium carbonate, then the solvent was removed by evaporation. The residue thus obtained was purified by means of a silica gel column chromatography, and recrystallized from acetonitrile to yield 3 g of [N-methyl-N-(1-benzyl-4-piperidyl)amino]carbonyl]-3,4-dihydrocarbostyril.1/2-hydrate. White powdery substance. Melting point: 186°-188° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Step 1 A solution of 2,3-dihydro-1H-inden-1-one (1 g, 7.57 mmol) in DCM (10 mL) was treated with methanesulfonic acid (10 mL) and cooled to 0° C. Sodium azide (0.984 g, 15.13 mmol) was added and the mixture was stirred at 0° C. for 2 h, then at rt overnight. The mixture was made basic with 20% aqueous sodium hydroxide and extracted with DCM. The organic phase was washed with water, dried and concentrated. The residue was purified by column chromatography (eluting with hexane-EtOAc) to provide 3,4-dihydroquinolin-2(1H)-one as a white solid (655 mg, 60%). 1H NMR (400 MHz, methanol-d4) δ 7.08-7.19 (2H, m), 6.92-6.99 (1H, m), 6.85 (1H, d, J=7.9 Hz), 5.47 (1H, s), 2.92 (2H, t, J=7.6 Hz), 2.49-2.58 (2H, m). Mass spectrum m/z 148.1 (M+H)+. Also obtained was 3,4-dihydroisoquinolin-1(2H)-one as a colorless oil (162 mg, 15%). 1H NMR (400 MHz, methanol-d4) δ 7.93 (1H, dd, J=7.8, 1.0 Hz), 7.44-7.52 (1H, m), 7.35 (1H, td, J=7.6, 1.2 Hz), 7.29 (1H, d, J=7.7 Hz), 3.50 (2H, t, J=6.6 Hz), 2.98 (2H, t, J=6.7 Hz). Mass spectrum m/z 148.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydro-2(1H)-quinolinone
3,4-Dihydro-2(1H)-quinolinone
3,4-Dihydro-2(1H)-quinolinone
3,4-Dihydro-2(1H)-quinolinone
3,4-Dihydro-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.